
2-Aminomuconate(2-)
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Übersicht
Beschreibung
2-aminomuconate(2-) is dicarboxylate anion of 2-aminomuconic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 2-aminomuconic acid and a 2-ammoniomuconate(1-).
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways involving 2-Aminomuconate(2-), and how can researchers experimentally validate its role in these pathways?
- Key Pathways :
- Tryptophan degradation : 2-Aminomuconate(2-) is a key intermediate in the kynurenine pathway, leading to NAD+ biosynthesis .
- Aromatic compound biodegradation : Bacterial pathways (e.g., Pseudomonas spp.) utilize 2-Aminomuconate(2-) for catabolism of nitrobenzene and 2-aminophenol .
- Validation Methods :
- Enzyme assays : Measure activity of 2-Aminomuconate-6-semialdehyde dehydrogenase (EC 1.2.1.32) using NAD+ as a cofactor and spectrophotometric detection of NADH at 340 nm .
- Metabolite profiling : Use LC-MS or GC-MS to track 2-Aminomuconate(2-) accumulation in bacterial lysates under substrate-specific conditions .
Q. How can researchers distinguish 2-Aminomuconate(2-) from structurally similar metabolites in experimental samples?
- Methodological Approaches :
- Chromatographic separation : Optimize HPLC conditions with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve 2-Aminomuconate(2-) from isomers like α-hydroxymuconate .
- Spectroscopic identification : Use NMR (¹H and ¹³C) to confirm the (2E,4Z)-configuration of the conjugated diene system .
- Reference standards : Synthesize 2-Aminomuconate(2-) via enzymatic reactions (e.g., AmnE deaminase activity ) or commercial sources (avoiding unreliable vendors per guidelines).
Advanced Research Questions
Q. What structural features of 2-Aminomuconate(2-)-processing enzymes are critical for substrate specificity, and how can these be probed experimentally?
- Key Structural Insights :
- Homomeric assembly : Enzymes like AmnE (2-Aminomuconate deaminase) form homo-hexamers stabilized by loop regions (residues 49–59), essential for catalytic activity .
- Active-site residues : Crystallographic studies reveal conserved histidine and glutamate residues coordinating the substrate’s amino and carboxyl groups .
- Experimental Probes :
- Site-directed mutagenesis : Disrupt loop interactions (e.g., Pro55Ala mutation) to test hexamer stability via size-exclusion chromatography .
- Molecular dynamics simulations : Model substrate docking to identify residues critical for binding affinity .
Q. How can researchers resolve contradictions in reported kinetic parameters for 2-Aminomuconate-6-semialdehyde dehydrogenase across different studies?
- Common Contradictions :
- Variability in Km for NAD+ (15–50 µM) and substrate inhibition by aldehydes (e.g., formaldehyde vs. n-butylaldehyde) .
- Resolution Strategies :
- Standardized assay conditions : Control pH (7.4–8.0), ionic strength (100 mM KCl), and temperature (25°C) to minimize variability .
- Comparative kinetics : Use isothermal titration calorimetry (ITC) to measure binding affinities under uniform conditions .
Q. What experimental designs are optimal for engineering bacterial strains to enhance 2-Aminomuconate(2-) production for bioremediation applications?
- Strain Engineering Approaches :
- Operon overexpression : Clone the amnA-amnH gene cluster into high-copy plasmids under inducible promoters (e.g., Ptac) .
- Cofactor balancing : Co-express NAD+ synthases to maintain cofactor availability for dehydrogenases .
- Productivity Metrics :
- Fed-batch fermentation : Monitor dissolved oxygen and carbon/nitrogen ratios to optimize yield (e.g., 2-aminophenol as a dual C/N source) .
Q. Methodological Best Practices
Q. How should researchers handle the instability of 2-Aminomuconate(2-) in aqueous solutions during experiments?
- Stabilization Strategies :
- Low-temperature storage : Prepare fresh solutions in ice-cold Tris-HCl buffer (pH 7.5) and avoid prolonged exposure to light .
- Chelating agents : Add 1 mM EDTA to prevent metal-catalyzed degradation (e.g., Cu²+ or Hg²+ contaminants) .
Q. What bioinformatics tools are recommended for predicting 2-Aminomuconate(2-)-related enzymes in unannotated microbial genomes?
- Toolkit :
- HMMER : Search for Pfam domains (e.g., PF00171, Aldehyde dehydrogenase) .
- KEGG Mapper : Map genes to Module M00038 (Tryptophan → 2-Aminomuconate) .
- Validation : Confirm predictions via heterologous expression and activity assays .
Q. Data Reporting Guidelines
Q. How should kinetic data for 2-Aminomuconate(2-)-related enzymes be reported to ensure reproducibility?
- Essential Metrics :
- Report Vmax, Km, and kcat with standard deviations from triplicate assays .
- Specify inhibitors (e.g., Co²+, p-chloromercuribenzoate) and cofactor dependencies (NAD+ vs. NADP+) .
- Transparency : Disclose raw data in supplementary tables, including negative controls (e.g., heat-inactivated enzymes) .
Eigenschaften
Molekularformel |
C6H5NO4-2 |
---|---|
Molekulargewicht |
155.11 g/mol |
IUPAC-Name |
(2Z,4E)-2-aminohexa-2,4-dienedioate |
InChI |
InChI=1S/C6H7NO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,7H2,(H,8,9)(H,10,11)/p-2/b3-1+,4-2- |
InChI-Schlüssel |
ZRHONLCTYUYMIQ-TZFCGSKZSA-L |
Isomerische SMILES |
C(=C/C(=O)[O-])\C=C(\C(=O)[O-])/N |
Kanonische SMILES |
C(=CC(=O)[O-])C=C(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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